2-Cyano-4-fluoro-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to a benzoic acid core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluoro-3-methylbenzoic acid typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoro-3-methylbenzonitrile with carbon dioxide in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or nitriles.
Reduction: Amines are the major products.
Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.
Scientific Research Applications
2-Cyano-4-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzoic Acid
- 4-Cyano-3-fluorobenzoic Acid
- 3-Fluoro-4-methylbenzoic Acid
Comparison: 2-Cyano-4-fluoro-3-methylbenzoic acid is unique due to the presence of both a cyano and a fluoro group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .
Properties
IUPAC Name |
2-cyano-4-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZTOJCLRMOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.